molecular formula C17H16ClN3O3S2 B3010142 ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921776-57-0

ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B3010142
CAS No.: 921776-57-0
M. Wt: 409.9
InChI Key: OMEFEPMEJFNXRT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a 5-chlorothiophene moiety, a cyano group, and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-2-24-17(23)21-6-5-11-12(8-19)16(26-13(11)9-21)20-15(22)7-10-3-4-14(18)25-10/h3-4H,2,5-7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEFEPMEJFNXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, identified by CAS number 921776-57-0, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₇H₁₆ClN₃O₃S₂
Molecular Weight 409.9 g/mol
Structure Chemical Structure (Placeholder for actual image)

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, compounds derived from thiophene structures demonstrated significant cytotoxic effects against glioblastoma and breast adenocarcinoma cell lines at nanomolar concentrations .
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial properties similar to other thiosemicarbazones that have shown effectiveness against resistant strains of bacteria and fungi. Research highlights the importance of evaluating minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) for assessing efficacy against pathogens like Candida albicans and Candida parapsilosis .
  • Neuroprotective Effects : Preliminary studies suggest that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Study 1: Antitumor Activity

A study focused on the synthesis of novel thiophene derivatives reported significant antitumor activity for compounds structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another research evaluated the antimicrobial activity of similar thiosemicarbazones against resistant fungal strains. The study found that certain derivatives effectively inhibited biofilm formation and reduced preformed biofilms by more than 90%, indicating a strong potential for developing new antifungal agents .

Scientific Research Applications

Antiplatelet Activity

One of the primary applications of this compound lies in its potential as an antiplatelet agent . According to patent US20080132499A1, compounds with similar structures have been identified as inhibitors of platelet ADP receptors, which are crucial in the treatment of thrombosis. The ability to inhibit platelet aggregation can significantly reduce the risk of cardiovascular events such as heart attacks and strokes .

Anticancer Properties

Recent studies have indicated that compounds containing thieno[2,3-c]pyridine moieties exhibit anticancer properties. The structural features of ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suggest potential activity against various cancer cell lines. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Fungicidal Activity

The compound's structural characteristics position it as a candidate for fungicidal applications. Similar derivatives have demonstrated effective antifungal activity against a range of plant pathogens, making them valuable in agricultural settings for crop protection. The use of such compounds can help in managing fungal diseases that threaten crop yields and food security .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies focus on how variations in chemical structure influence biological activity. For this compound, modifications to the thiophene ring or the acetamido group could enhance its pharmacological profile while minimizing adverse effects.

Case Study: Antiplatelet Efficacy

A study published in a peer-reviewed journal demonstrated that a related thieno[2,3-c]pyridine derivative effectively inhibited ADP-induced platelet aggregation in vitro. This finding supports the hypothesis that this compound may possess similar antiplatelet properties.

Case Study: Anticancer Activity

In another research study focusing on anticancer agents, compounds with similar structural motifs were tested against various cancer cell lines (e.g., breast cancer and leukemia). Results indicated significant cytotoxicity and induced apoptosis, suggesting that this compound could be further explored for its potential as an anticancer drug.

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAntiplatelet agentUS20080132499A1
Anticancer propertiesRSC Study
Agricultural ScienceFungicidal activityEP0259737B1

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the thienopyridine family, which is closely related to quinoline and isoquinoline derivatives. Key structural analogs include:

Compound Name Key Structural Differences Reported Applications
Ethyl 3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate Lacks the 5-chlorothiophene-acetamido substituent Studied as a precursor for antitumor agents due to cyano group reactivity
5-Chloro-thiophene-2-acetamide derivatives Missing the thienopyridine core Antimicrobial activity against Staphylococcus aureus
Thieno[2,3-c]pyridines with ester groups Variable substituents at the 2-position Inhibitors of cyclin-dependent kinases (CDKs)

Physicochemical and Pharmacological Comparisons

  • The 5-chlorothiophene moiety may increase metabolic stability relative to unsubstituted thiophenes .
  • Bioactivity: Unlike simpler thienopyridines with documented kinase inhibition (e.g., IC₅₀ values ~10–100 nM for CDK2 ), the bioactivity of the target compound remains uncharacterized. Its cyano group could facilitate covalent binding to biological targets, similar to nitrile-containing drugs like crizotinib .

Research Findings and Data Gaps

  • Synthetic Routes: The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of aminothiophenes with cyanoacetate derivatives, followed by amide coupling with 5-chlorothiophene-2-acetic acid. Such methods are common in thienopyridine chemistry .
  • Crystallographic Data: No X-ray diffraction studies are reported for this compound.
  • Biological Screening: No peer-reviewed studies directly evaluate its pharmacological properties. By analogy, thienopyridines with cyano/ester groups exhibit moderate cytotoxicity (e.g., IC₅₀ = 15–30 µM in cancer cell lines ), but extrapolation is speculative.

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